(4-Iodophenyl)(phenyl)methanamine
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Overview
Description
(4-Iodophenyl)(phenyl)methanamine is an organic compound with the molecular formula C13H12IN It is a derivative of benzylamine, where the benzyl group is substituted with an iodine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodophenyl)(phenyl)methanamine typically involves the reaction of 4-iodobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Iodophenyl)(phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the compound into the corresponding amine or hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Corresponding amine or hydrocarbon.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
(4-Iodophenyl)(phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for radiolabeled compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Iodophenyl)(phenyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The iodine atom in the para position may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(4-Iodophenyl)methanamine: Similar structure but lacks the phenyl group.
Phenylmethanamine: Lacks the iodine substitution.
(4-Bromophenyl)(phenyl)methanamine: Similar structure with bromine instead of iodine.
Uniqueness
(4-Iodophenyl)(phenyl)methanamine is unique due to the presence of both the iodine atom and the phenyl group, which can influence its reactivity and binding properties. The iodine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H12IN |
---|---|
Molecular Weight |
309.14 g/mol |
IUPAC Name |
(4-iodophenyl)-phenylmethanamine |
InChI |
InChI=1S/C13H12IN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2 |
InChI Key |
SUQHPBBBXCRUCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)I)N |
Origin of Product |
United States |
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